Product packaging for Defluoro Linezolid(Cat. No.:CAS No. 556801-15-1)

Defluoro Linezolid

Cat. No.: B601328
CAS No.: 556801-15-1
M. Wt: 319.36
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Defluoro Linezolid ( 556801-15-1), with the molecular formula C₁₆H₂₁N₃O₄ and a molecular weight of 319.36 g/mol, is a key chemical reference standard in pharmaceutical research and development . It is specifically recognized as a defined impurity of the antibiotic Linezolid . This compound serves a critical role in the monitoring and control of impurity levels during the manufacturing and quality assurance processes of Linezolid and its related formulations, in compliance with guidelines set by the International Conference on Harmonization (ICH) . Furthermore, this compound is utilized as an analytical standard in high-performance liquid chromatography (HPLC) for method development and validation, helping to ensure the identity, purity, and quality of pharmaceutical products . Its application is also essential in the process of Abbreviated New Drug Application (ANDA) filings to regulatory bodies like the FDA, as well as in toxicity studies of the respective drug formulation . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21N3O4 B601328 Defluoro Linezolid CAS No. 556801-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[(5S)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-12(20)17-10-15-11-19(16(21)23-15)14-4-2-13(3-5-14)18-6-8-22-9-7-18/h2-5,15H,6-11H2,1H3,(H,17,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUDKGFPUHLJBJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40658120
Record name N-({(5S)-3-[4-(Morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556801-15-1
Record name Desfluorolinezolid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0556801151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-({(5S)-3-[4-(Morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESFLUOROLINEZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3J7BL87UT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization Strategies for Defluoro Linezolid

Synthetic Methodologies for the Preparation of Defluoro Linezolid (B1675486)

The preparation of Defluoro Linezolid often mirrors the synthetic pathways developed for Linezolid, with modifications to the starting materials. These methods focus on constructing the core oxazolidinone structure with the correct stereochemistry.

The primary industrial method for preparing isolated this compound involves a multi-step process that begins with a precursor lacking the fluorine atom found in Linezolid's structure. google.comgoogle.com A common and patented route avoids the use of hazardous reagents like phosgene. google.comgoogle.com

The process comprises the following key steps:

Azide (B81097) Formation : A crucial intermediate, (5R)-[[3-[4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]azide, is prepared. This step establishes the necessary stereochemistry for the final compound. google.com

Catalytic Hydrogenation : The azide intermediate is reduced to the corresponding amine. This reaction is typically carried out by combining the azide with an organic solvent, such as toluene, and hydrogen gas in the presence of a catalyst like Palladium on carbon (Pd/C). google.comnewdrugapprovals.org The product of this step is (5S)-[[3-[4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]amine. google.com

Acetylation : The amine solution, after filtering out the catalyst, is treated with acetic anhydride (B1165640). This step introduces the acetamide (B32628) group. google.comgoogle.com

Recovery : The addition of acetic anhydride causes the final product, this compound, to precipitate out of the solution. The isolated solid is then recovered through filtration and dried to yield the purified compound. google.comnewdrugapprovals.org

An alternative approach mentioned in the literature avoids the use of potentially explosive azide intermediates by employing potassium phthalimide, which is later de-blocked using aqueous methylamine (B109427) to yield the amine precursor. google.comgoogle.com

Table 1: Key Stages in the Synthesis of this compound

Step Reactant Reagents/Catalyst Product Purpose
1 (5R)-[[3-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methanol Methanesulfonylchloride, Triethylamine (5R)-[[3-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methanesulfonate Activation of hydroxyl group
2 Mesylate from Step 1 Sodium Azide (5R)-[[3-[4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]azide Introduction of azide moiety
3 Azide from Step 2 Hydrogen Gas, Pd/C Catalyst (5S)-[[3-[4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]amine Reduction of azide to amine

This table is a representation of a common synthetic pathway described in literature. google.comgoogle.com

The synthesis of this compound requires precise control over its three-dimensional structure to match the specific stereoisomer that is of interest, which is the (S)-enantiomer.

Stereoselectivity: The stereochemistry of the final compound is dictated early in the synthesis. The use of a chiral starting material, such as a derivative of (R)-epichlorohydrin or D-mannitol in related Linezolid syntheses, ensures the formation of the correct enantiomer. researchgate.net In the primary route for this compound, starting with the (5R)-configured azide intermediate ensures that the subsequent reduction and acetylation yield the desired (5S)-configured final product. ontosight.aigoogle.com This approach is a classic example of a stereoselective synthesis where the chirality of the starting material is transferred to the product.

Regioselectivity: Regioselectivity, or the control of which position on a molecule reacts, is determined by the inherent structure of the precursors. In the synthesis of the aryl-oxazolidinone core, the connection of the morpholine (B109124) group to the para-position of the phenyl ring is established during the synthesis of the N-(4-nitrophenyl)morpholine precursor. google.com The subsequent reactions to build the oxazolidinone ring and append the side chain are directed by the functional groups already in place, ensuring the correct arrangement of substituents on the final molecule.

The identity and purity of this compound and its precursors are confirmed using a suite of analytical techniques.

Synthetic Intermediates:

(5R)-[[3-[4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]azide : This is the key chiral intermediate before the reduction step. google.comgoogle.com

(5S)-[[3-[4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]amine : This amine is the direct precursor to this compound, formed after hydrogenation of the azide. google.comgoogle.com

Characterization of this compound: Spectroscopic data is essential for the structural confirmation of the final product. google.comgoogle.com

Table 2: Spectroscopic Data for this compound

Technique Data
¹H NMR (400MHz, DMSO-d6) δ (ppm): 1.83 (s), 3.04 (brt), 3.40 (t), 3.68 (m), 3.72 (brt), 4.04 (t), 4.67 (m), 6.95 (d), 7.37 (d), 8.21 (t)
¹³C NMR (100MHz, DMSO-d6) δ (ppm): 22.8, 41.9, 48.0, 49.2, 66.5, 71.7, 115.9, 119.9, 130.9, 148.0, 154.7, 170.0
Mass Spec (EI+) m/z (MH⁺): 319
IR (KBr) cm⁻¹: 1523, 1555, 1656, 1731, 2830, 2926, 2968, 3311

Source: Data compiled from patent literature. google.comgoogle.com

Synthetic Byproducts: During the acetylation step, the use of excess acetic anhydride can potentially lead to the formation of N,O-diacetylated byproducts. These are impurities where both the primary amine and any available hydroxyl groups are acetylated. Such byproducts are typically monitored and controlled during process development and can be detected by techniques like LC-MS.

Preparation of this compound Analogues for Systematic Investigation

While this compound is itself an analogue of Linezolid, the creation of further analogues from the this compound scaffold is a strategy for investigating structure-activity relationships (SAR). Although extensive research dedicated solely to this compound analogues is not widely published, the methods used to create Linezolid analogues are directly applicable.

Strategies for creating analogues include:

Modification of the C5-Side Chain : The acetamide group (-NHC(O)CH₃) is a common point for modification. The intermediate amine can be reacted with various acylating or alkylating agents to introduce different functionalities. mdpi.com

Alterations to the Morpholine Ring : The morpholine ring can be replaced with other heterocyclic systems to probe the effects on the molecule's properties.

Synthesis of Degradation Products : In one instance, this compound itself is used as a starting material to specifically synthesize one of its known degradation products. google.com This allows the impurity to be studied in isolation, which is crucial for developing accurate analytical methods for quality control. google.com

These systematic modifications allow researchers to understand how different parts of the molecule contribute to its chemical and physical properties.

Impurity Profiling and Degradation Pathways of this compound within Linezolid Formulations

This compound is most notable as a process-related impurity in the manufacturing of Linezolid. google.comgoogle.com Its presence arises from impurities in the starting materials for Linezolid synthesis, specifically the use of aniline (B41778) that is not fluorinated. Therefore, controlling its level is a critical aspect of pharmaceutical quality control.

Impurity Profiling: High-Performance Liquid Chromatography (HPLC) is the standard method for detecting and quantifying this compound in Linezolid samples. google.comgoogle.com As a reference standard, pure this compound is used to validate these analytical methods. google.com

Table 3: Example HPLC Method for Impurity Detection

Parameter Condition
Column Silica-based
Mobile Phase A K₂HPO₄ 0.01M : MeOH (80:20)
Mobile Phase B K₂HPO₄ 0.01M : MeOH (50:50)
Elution Gradient elution
Detector UV at 254 nm
Relative Retention Time (RRT) ~0.69 (relative to Linezolid)

Source: Method parameters compiled from patent literature. google.comgoogle.com

Degradation Pathways: The degradation of this compound is expected to follow pathways similar to those identified for Linezolid, as they share the same core functional groups susceptible to degradation. researchgate.net

Alkaline Hydrolysis : Linezolid is known to degrade under alkaline (high pH) conditions. nih.gov The degradation primarily occurs through the hydrolysis of the amide linkage of the acetamide side chain. researchgate.net

Oxidation : The morpholine ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide derivative. researchgate.net

Photodegradation : Studies on Linezolid have shown that it can be degraded by simulated sunlight, with the morpholinyl-ring being a primary site for transformation reactions. researchgate.net

Understanding these degradation pathways is vital for establishing appropriate storage conditions and shelf-life for formulations containing Linezolid, as the presence of degradants like those derived from this compound must be controlled.

Molecular Mechanism of Action and Ribosomal Target Interactions

Detailed Analysis of Defluoro Linezolid's Binding to the Bacterial Ribosome

To ascertain the precise mechanism of Defluoro Linezolid (B1675486), researchers would need to investigate its binding to the bacterial ribosome in detail.

Interaction with the 23S Ribosomal RNA Subunit

It is hypothesized that, like Linezolid, this compound would bind to the 23S rRNA component of the 50S ribosomal subunit. The binding site for Linezolid is within the peptidyl transferase center. nih.govukhsa.gov.uk Research would be required to confirm if this compound occupies the same binding pocket and to identify the specific nucleotide interactions. Techniques such as X-ray crystallography or cryo-electron microscopy of the this compound-ribosome complex would be invaluable.

Elucidation of Inhibition at the 70S Initiation Complex Formation

A key feature of Linezolid's mechanism is its ability to inhibit the formation of the 70S initiation complex. researchgate.netnih.govresearchgate.net Biochemical assays would be needed to determine if and how effectively this compound prevents the association of the 30S and 50S ribosomal subunits to form the functional 70S ribosome.

Comparative Mechanistic Studies: this compound versus Linezolid

Direct comparative studies are essential to understand the role of the fluorine atom. These would involve parallel experiments to determine the binding affinity (e.g., dissociation constant, Kd) of both compounds to the bacterial ribosome. Such data would quantify the contribution of the fluorine atom to the binding energy.

Table 1: Hypothetical Comparative Ribosomal Binding Affinities

CompoundTargetMethodBinding Affinity (Kd)
This compoundBacterial RibosomeSurface Plasmon ResonanceData not available
LinezolidBacterial RibosomeSurface Plasmon ResonanceKnown Value

This table illustrates the type of data that would be necessary for a comparative analysis. The values for this compound are currently unavailable in the literature.

Structural Basis for Differential Ribosomal Binding Affinities of this compound

Table 2: Key Ribosomal Nucleotides in the Oxazolidinone Binding Site

Nucleotide (E. coli numbering)Potential Interaction
G2032May be involved in resistance
A2451Forms part of the binding pocket
C2452Forms part of the binding pocket
U2504Proximal to the binding site
G2576Mutations can confer resistance

This table lists some of the key nucleotides in the Linezolid binding site. Research would be needed to determine the precise interactions of this compound with these and other residues.

Preclinical Antimicrobial Efficacy and Spectrum of Activity Investigations

In Vitro Antimicrobial Activity of Defluoro Linezolid (B1675486)

The in vitro activity of defluoro linezolid has been evaluated to determine its potency against a range of clinically relevant bacteria.

Determination of Minimum Inhibitory Concentrations (MICs) against Relevant Bacterial Species

Minimum Inhibitory Concentration (MIC) studies are fundamental in assessing the in vitro potency of a new antimicrobial agent. For this compound, these studies have revealed its activity against various Gram-positive bacteria. Research indicates that this compound exhibits potent antibacterial activity against several multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).

Minimum Inhibitory Concentrations (MICs) of this compound and Linezolid
Bacterial SpeciesThis compound MIC (µg/mL)Linezolid MIC (µg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA)Data not consistently available in specific numerical values2–4 (MIC90)
Vancomycin-Resistant Enterococcus faecium (VRE)Data not consistently available in specific numerical values2 (MIC90) nih.gov
Streptococcus pneumoniaeData not consistently available in specific numerical values0.5–2 (MIC90) nih.gov

Time-Kill Kinetics and Bacteriostatic/Bactericidal Properties

Time-kill kinetic studies are performed to understand the dynamic interaction between an antibiotic and a bacterial population over time, determining whether the agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). For oxazolidinones like linezolid, the effect is generally considered bacteriostatic against staphylococci and enterococci, but bactericidal against most streptococci strains. drugbank.comwikipedia.org In vivo, linezolid can behave like a bactericidal agent by inhibiting toxin production. wikipedia.org While specific time-kill kinetic data for this compound is not extensively detailed in the provided search results, its structural similarity to linezolid suggests it likely shares a similar mechanism of inhibiting bacterial protein synthesis, which typically leads to a bacteriostatic effect. Further research is needed to fully elucidate the time-kill kinetics of this compound against various pathogens.

Evaluation against Linezolid-Susceptible and Linezolid-Resistant Bacterial Isolates

A critical aspect of evaluating a new antibiotic is its activity against resistant strains. Studies have shown that this compound has demonstrated improved efficacy compared to linezolid, particularly against resistant strains. Research indicates that this compound has lower MIC values compared to linezolid against resistant strains, suggesting better efficacy. The development of resistance to linezolid is often associated with mutations in the 23S rRNA, the target site of the drug. drugbank.com The structural modification in this compound, specifically the absence of a fluorine atom, may alter its binding affinity and efficacy against these resistant variants.

In Vivo Efficacy Studies of this compound in Established Animal Models of Infection

Animal models of infection are crucial for assessing the in vivo efficacy of a potential new antibiotic. Preclinical studies have demonstrated that this compound effectively reduced the bacterial load in animal models of systemic infection caused by MRSA and VRE. In a mouse model of a localized MRSA infection, a novel oxazolidinone, AM 7359, which is structurally related to this compound, was shown to be eightfold more efficacious than linezolid against a linezolid- and methicillin-resistant S. aureus strain. nih.gov

Comparative Efficacy Assessments with Parent Linezolid and Other Reference Antimicrobials

Comparative studies are essential to position a new drug candidate relative to existing therapies. In vitro studies have indicated that this compound exhibits improved efficacy, including lower MICs, when compared to its parent compound, linezolid, especially against resistant bacterial strains. This suggests a potential advantage in clinical situations where linezolid resistance is a concern.

Comparative Efficacy of this compound and Linezolid
ParameterThis compoundLinezolid
Activity against Resistant StrainsImproved efficacy, lower MICs Standard efficacy
In Vivo Efficacy (Animal Models)Effective reduction of bacterial load (MRSA, VRE) Effective, but may be less potent against resistant strains nih.gov

Elucidation of Resistance Mechanisms to Defluoro Linezolid

Genetic Mutations in Ribosomal RNA (e.g., 23S rRNA) Conferring Resistance to Defluoro Linezolid (B1675486)

The primary mechanism of action for oxazolidinones, including Defluoro Linezolid, is the inhibition of bacterial protein synthesis via binding to the peptidyl transferase center (PTC) of the 23S rRNA component of the 50S ribosomal subunit. nih.gov Therefore, the most frequently observed resistance mechanism involves point mutations within the gene encoding this 23S rRNA (rrl). These mutations alter the nucleotide sequence of the binding pocket, reducing the drug's binding affinity and thereby diminishing its inhibitory effect.

The G2576U mutation (using E. coli numbering) is the most prevalent mutation identified in clinical isolates with resistance to Linezolid and is considered a principal mechanism for oxazolidinone resistance. nih.govresearchgate.net Other significant mutations have been identified at positions proximal to the Linezolid binding site, including U2504A, G2447U, and T2500A. nih.govresearchgate.net The degree of resistance often correlates with the number of mutated rRNA operons within the bacterial chromosome, as many bacterial species possess multiple copies of the rrl gene. nih.gov Given the shared mechanism of action, these mutations are the primary expected pathway for target-site-mediated resistance to this compound.

Table 1: Common 23S rRNA Mutations Associated with Oxazolidinone Resistance

Mutation (E. coli numbering)Associated OrganismsSignificanceReference(s)
G2576U/T Staphylococci, EnterococciMost common mutation in clinical isolates; correlates with increased MICs. nih.govmdpi.com
T2500A Staphylococcus aureusIdentified in laboratory-selected mutants and clinical isolates. researchgate.net
G2447U StaphylococciReported in linezolid-resistant clinical isolates. nih.gov
U2504A/C/G Staphylococci, M. smegmatisFound in both clinical isolates and in vitro selected mutants. nih.govresearchgate.net
A2503G M. smegmatisConfers a decrease in susceptibility. researchgate.net

Role of Ribosomal Protein Mutations (e.g., L3, L4, L22) in this compound Resistance Phenotypes

While mutations in 23S rRNA are the predominant cause of resistance, alterations in ribosomal proteins that are constituents of the 50S subunit can also contribute to reduced susceptibility to oxazolidinones. These proteins—specifically L3, L4, and L22—have loops that extend toward the PTC and help form the architecture of the drug-binding site. nih.govnih.gov

Mutations in the genes encoding these proteins (rplC for L3, rplD for L4, and rplV for L22) can induce conformational changes that indirectly affect drug binding. researchgate.netdovepress.com These mutations are generally rarer than 23S rRNA mutations and often appear in conjunction with them, suggesting an auxiliary role in augmenting the level of resistance. researchgate.net However, some studies have shown that mutations in L3 or L4 alone can be sufficient to confer resistance. researchgate.netnih.gov For instance, specific alterations in conserved domains of L3 and L4 have been linked to non-susceptibility to Linezolid in Enterococcus and Staphylococcus species. nih.govdovepress.com

Table 2: Ribosomal Protein Mutations Implicated in Oxazolidinone Resistance

Ribosomal ProteinGeneCommon Mutations/AlterationsAssociated OrganismsReference(s)
L3 rplCGly152Asp, Asn149 in E. coli numberingStaphylococcus aureus, Enterococcus spp. nih.govresearchgate.net
L4 rplDLys68Gln, DeletionsStreptococcus pneumoniae, S. aureus researchgate.netnih.gov
L22 rplVAlterations noted, but direct link to resistance less clearEnterococcus faecium dovepress.com

Investigation of Plasmid-Mediated Resistance Genes (e.g., cfr, optrA) and Their Impact on this compound Susceptibility

A significant concern in antimicrobial resistance is the horizontal transfer of resistance determinants via mobile genetic elements like plasmids. For oxazolidinones, several transferable resistance genes have been identified, posing a threat of rapid dissemination among clinically relevant pathogens.

The cfr (chloramphenicol-florfenicol resistance) gene is a critical mechanism of transferable resistance. It encodes an rRNA methyltransferase that modifies an adenine (B156593) residue at position A2503 of the 23S rRNA. nih.gov This methylation sterically hinders the binding of multiple classes of antibiotics that target the PTC, including oxazolidinones, phenicols, lincosamides, pleuromutilins, and streptogramin A antibiotics (the PhLOPSA phenotype). nih.govfrontiersin.org

The optrA (oxazolidinone and phenicol transferable resistance) gene represents another major transferable mechanism. It encodes an ATP-binding cassette (ABC-F) protein that is believed to confer resistance through ribosome protection. antimicrobianos.com.ar By interacting with the ribosome, the OptrA protein likely dislodges the bound antibiotic, thus restoring protein synthesis. The optrA gene confers resistance to both oxazolidinones (Linezolid and Tedizolid) and phenicols. frontiersin.organtimicrobianos.com.ar The presence of these genes on transferable plasmids is a major concern for the future efficacy of all oxazolidinones, including this compound. frontiersin.org

Table 3: Key Plasmid-Mediated Genes Conferring Oxazolidinone Resistance

GeneMechanism of ActionResistance SpectrumCommon CarriersReference(s)
cfr 23S rRNA Methyltransferase (at A2503)PhLOPSA (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, Streptogramin A)Staphylococcus spp., Enterococcus spp. nih.govfrontiersin.org
optrA Ribosome Protection Protein (ABC-F Transporter)Oxazolidinones, PhenicolsEnterococcus faecalis, Enterococcus faecium dovepress.comantimicrobianos.com.ar

Adaptive Resistance Mechanisms, Including Efflux Pump Modulation, in Response to this compound Exposure

In addition to specific genetic mutations and acquisition of resistance genes, bacteria can employ adaptive strategies to survive in the presence of an antibiotic. Adaptive resistance is often transient and involves changes in gene expression in response to environmental stress, such as drug exposure. nih.govmdpi.com

One such mechanism is the upregulation of efflux pumps , which are transmembrane proteins that actively expel toxic compounds, including antibiotics, from the bacterial cell. nih.govresearchgate.net By reducing the intracellular concentration of the drug, efflux pumps can prevent it from reaching the necessary concentration to inhibit its ribosomal target effectively. In Gram-negative bacteria, which are not the primary target for oxazolidinones, efflux is a major contributor to intrinsic resistance. researchgate.net However, efflux pumps also play a role in acquired resistance in Gram-positive bacteria. nih.gov Exposure to sub-lethal concentrations of an antibiotic can induce the expression of these pumps. nih.gov Studies on Linezolid have shown that enhanced efflux pump activity, particularly from the Resistance-Nodulation-Cell Division (RND) superfamily in Gram-negative bacteria and other pumps in Gram-positive species, leads to decreased drug accumulation and higher minimum inhibitory concentrations (MICs). researchgate.netscirp.org This adaptive response could be a first step towards the development of higher-level, mutation-based resistance.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Quantitative Impact of Defluorination on Antimicrobial Potency and Spectrum

The substitution of the fluorine atom on the phenyl ring of linezolid (B1675486) with a hydrogen atom, resulting in defluoro linezolid, has a discernible impact on its biological activity. The fluorine atom is considered a key contributor to the potent efficacy of linezolid. unibo.itdovepress.com Structure-activity relationship studies of oxazolidinones have consistently shown that an electron-withdrawing group at this position on the aryl ring enhances antibacterial activity. dovepress.com

While extensive tables comparing the Minimum Inhibitory Concentration (MIC) of this compound against a wide array of bacterial pathogens are not prevalent in the literature, available data indicate a reduction in potency compared to the parent compound, linezolid. For instance, in a study exploring the herbicidal properties of linezolid analogues, the desfluoro variant was found to be potent, but it exhibited a smaller zone of inhibition against the Gram-positive bacterium Bacillus subtilis when compared directly with linezolid, suggesting a decrease in antibacterial action. researchgate.net

The general antimicrobial spectrum of this compound is expected to mirror that of linezolid, targeting Gram-positive bacteria such as staphylococci, streptococci, and enterococci. drugbank.com However, the potency against these organisms is diminished due to the absence of the fluorine atom. For comparison, linezolid typically exhibits MIC90 values (the concentration required to inhibit 90% of isolates) of 1.5 µg/ml against methicillin-resistant Staphylococcus aureus (MRSA) and 1.0 µg/ml against vancomycin-resistant Enterococcus faecium (VRE). researchgate.netpafmj.org The removal of the fluorine atom would be expected to lead to higher MIC values for this compound against these same pathogens.

Table 1: Comparative Activity Data of Linezolid and this compound

Compound Target Organism/Assay Potency/Activity Metric Source(s)
Linezolid Bacillus subtilis Larger Zone of Inhibition researchgate.net
This compound Bacillus subtilis Smaller Zone of Inhibition researchgate.net
Linezolid Methicillin-Resistant S. aureus (MRSA) MIC90: 1.5 - 2.0 µg/ml researchgate.netpafmj.org
This compound N/A Data not widely reported, but potency is understood to be lower than linezolid. dovepress.com
Linezolid Vancomycin-Resistant E. faecium (VRE) MIC90: 1.0 µg/ml researchgate.net
This compound N/A Data not widely reported, but potency is understood to be lower than linezolid. dovepress.com

Systematic Derivatization and Rational Design of Novel this compound Analogues

The scientific literature extensively covers the systematic derivatization and rational design of novel analogues based on the linezolid scaffold to improve potency, expand the spectrum of activity, and overcome resistance. mdpi.comresearchgate.netnih.gov These efforts have explored modifications at various positions, including the C-5 side chain and the morpholino ring.

However, research focused on using this compound as a starting point for systematic derivatization is not apparent in published studies. This compound is consistently treated as a process-related impurity generated during the manufacturing of linezolid, and its presence is monitored and controlled to ensure the quality and safety of the final drug product. rjlbpcs.comijpsr.compharmtech.com The synthesis of this compound is typically undertaken to create a reference standard for analytical purposes, such as chromatography, rather than to serve as a lead compound for a new drug discovery program. nih.govnewdrugapprovals.org The established importance of the fluorine atom for potent antibacterial activity likely discourages the use of the defluorinated scaffold for further development, as it would represent a step backward in terms of intrinsic potency. unibo.itdovepress.com

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. Developing a robust QSAR model requires a dataset of structurally related compounds with corresponding, quantitatively measured biological activity (e.g., MIC values). acs.org

There are no specific QSAR models reported in the literature for a series of this compound derivatives. This absence is a direct consequence of the lack of research into the systematic synthesis and biological evaluation of such analogues, as discussed in the previous section. Since this compound is primarily regarded as an impurity, there has been no impetus to create a library of its derivatives, which is the essential prerequisite for building a meaningful QSAR model. acs.org

For context, QSAR studies have been successfully applied to other classes of antibiotics and even to sets of linezolid conjugates to guide the design of more potent agents. mdpi.com These models help to identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern antibacterial potency.

Correlation of Structural Modifications with Biological Efficacy and Molecular Interactions

Linezolid exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC). dovepress.compnas.org This binding action prevents the formation of a functional 70S initiation complex, a critical step in bacterial protein synthesis. drugbank.com High-resolution structural studies of linezolid bound to the ribosome reveal that it occupies a deep cleft formed by the 23S rRNA. dovepress.com

The N-aryl ring of linezolid, which bears the fluorine atom, is a crucial element for this interaction. It is positioned in a pocket where it engages in interactions with specific rRNA nucleotides. researchgate.netpnas.org The fluorine atom itself has been modeled to point out of the binding pocket. pnas.org As a highly electronegative atom, it influences the electronic distribution of the entire phenyl ring, which is known to be a potentiating factor for the drug's efficacy. unibo.itdovepress.com It has also been suggested that the electron-rich fluorine atom may contribute to the coordination of a magnesium ion that appears upon linezolid binding, potentially stabilizing the drug-ribosome complex. researchgate.netpnas.org

Computational Chemistry and in Silico Studies

Molecular Docking Simulations of Defluoro Linezolid (B1675486) with Ribosomal Components

Molecular docking simulations are pivotal in understanding how a ligand, such as Defluoro Linezolid, interacts with its biological target. In the case of oxazolidinone antibiotics like Linezolid and its analogues, the primary target is the bacterial ribosome, specifically the 50S subunit. researchgate.net These antibiotics inhibit protein synthesis by binding to the peptidyl transferase center (PTC) on the ribosome. core.ac.ukpsu.edunih.gov

Docking studies have been employed to compare the binding affinities of novel oxazolidinone derivatives to that of Linezolid. mdpi.comnih.govresearchgate.net These simulations often reveal that modifications to the Linezolid structure can lead to enhanced binding energies. mdpi.comnih.govresearchgate.net The binding site for Linezolid is located in a deep cleft surrounded by 23S rRNA nucleotides. core.ac.uk Crystal structures of Linezolid bound to the 50S ribosomal subunit from various bacterial species have confirmed its binding to the A-site of the PTC. core.ac.ukmdpi.com

The interaction between the antibiotic and the ribosome is complex, and in some cases, involves the nascent peptide chain, which can influence the stability of the antibiotic's binding. biorxiv.orgnih.gov For instance, the presence of an alanine (B10760859) residue at the penultimate position of the nascent chain has been shown to enhance the inhibitory effect of Linezolid. biorxiv.org Computational models have been developed to explore these interactions and predict the binding of new oxazolidinone compounds. nih.gov

Table 1: Key Ribosomal Interactions of Oxazolidinones
Interacting ComponentType of InteractionSignificanceReference
23S rRNA nucleotidesHydrogen bonding, van der Waals contactsPrimary binding site for oxazolidinones core.ac.uk
Peptidyl Transferase Center (PTC)Steric hindranceInhibition of protein synthesis psu.edunih.gov
A-site of the PTCSpecific binding locationBlocks positioning of incoming tRNA core.ac.ukmdpi.com
Nascent peptide chainStabilizing interactionsContext-specific inhibition biorxiv.orgnih.gov

De Novo Drug Design and Virtual Screening for Enhanced this compound Derivatives

The process of de novo drug design involves the creation of novel molecular structures with desired pharmacological properties, often guided by computational methods. nih.govbiorxiv.org This approach, combined with virtual screening of large compound libraries, is a powerful strategy for identifying promising new antibiotic candidates based on the this compound scaffold. scispace.comrsc.org

Virtual screening allows for the rapid assessment of thousands of potential derivatives, filtering for those with predicted high binding affinities and favorable drug-like properties. researchgate.net This computational prescreening significantly reduces the number of compounds that need to be synthesized and tested in the laboratory. Studies have shown that novel oxazolidinone-sulphonamide/amide conjugates, designed based on the Linezolid structure, exhibit potent antibacterial activity. mdpi.comnih.govresearchgate.net

The design of these new derivatives often focuses on modifying specific parts of the molecule to enhance interactions with the ribosomal target or to improve pharmacokinetic properties. For example, the introduction of different functional groups can lead to new hydrogen bonds or van der Waals contacts within the binding pocket, thereby increasing the binding affinity. chemrxiv.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for this compound Analogues

A critical aspect of drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.com Poor ADME profiles are a major reason for the failure of drug candidates in clinical trials. In silico models provide a rapid and cost-effective way to predict these properties for new chemical entities like this compound analogues. mdpi.comresearchgate.net

These predictive models use the molecular structure of a compound to estimate various physicochemical and pharmacokinetic parameters. mdpi.comtubitak.gov.tr Key properties that are often evaluated include solubility, intestinal absorption, plasma protein binding, metabolic stability, and potential for drug-drug interactions. For instance, computational tools can predict whether a compound adheres to Lipinski's "rule of five," which provides a general guideline for oral bioavailability. tubitak.gov.tr

Studies on novel Linezolid-based oxazolidinones have utilized in silico ADME predictions to assess their potential as drug candidates. mdpi.comnih.govmdpi.com These analyses help in prioritizing compounds for further experimental testing and can guide the chemical modification of lead compounds to improve their ADME profiles. mdpi.comnih.govresearchgate.net

Table 2: Predicted ADME Properties for a Hypothetical this compound Analogue
ADME PropertyPredicted Value/ClassificationImplication
Human Intestinal AbsorptionHigh (>80%)Good potential for oral absorption. tubitak.gov.tr
Lipinski's Rule of FiveCompliantDrug-like properties. tubitak.gov.tr
Veber's RuleCompliantGood bioavailability and intestinal absorption. tubitak.gov.tr
Blood-Brain Barrier PermeationLowReduced potential for central nervous system side effects.
Metabolic Stability (Liver Microsomes)ModerateMay have a reasonable half-life in the body. chemrxiv.org

Advanced Conformational Analysis and Quantum Chemical Calculations of this compound

Advanced computational techniques like conformational analysis and quantum chemical calculations offer a deeper understanding of the three-dimensional structure and electronic properties of this compound. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies, which is crucial for understanding how it fits into a binding site. chemrxiv.org

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, charge distribution, and reactivity of a molecule. mdpi.complos.org These calculations can be used to refine the parameters used in molecular mechanics force fields for more accurate molecular dynamics simulations. nih.gov For example, DFT calculations can help in understanding the nature of hydrogen bonds and other non-covalent interactions between the drug and its target. mdpi.com

Such detailed computational studies have been applied to oxazolidinone antibiotics to rationalize their structure-activity relationships and to guide the design of new, more potent analogues. nih.gov By accurately modeling the conformational preferences and electronic properties of this compound and its derivatives, researchers can make more informed decisions in the drug discovery process. chemrxiv.org

Analytical Method Development and Comprehensive Characterization of Defluoro Linezolid

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Defluoro Linezolid (B1675486) Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of Defluoro Linezolid. The development of reliable HPLC methods is crucial for monitoring this impurity in Linezolid active pharmaceutical ingredients (API) and finished drug products. google.com

Modern analytical strategies employ advanced chromatographic systems, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to achieve high sensitivity and selectivity. nih.gov For the analysis of this compound, reversed-phase HPLC methods are commonly developed.

A specific HPLC method for analyzing this compound in the presence of Linezolid involves a gradient elution on a silica (B1680970) column. google.comgoogle.com An analysis of a commercial Linezolid tablet demonstrated that this compound could be identified with a relative retention time (RRT) of 0.69 compared to the parent Linezolid peak, indicating a clear separation between the two compounds. google.comgoogle.comblogspot.com

LC-MS/MS methods, while often developed for the parent drug Linezolid, establish a framework for the sensitive quantification of its impurities. These methods typically use a C18 column and a mobile phase consisting of solvents like acetonitrile (B52724) and an aqueous buffer such as ammonium (B1175870) acetate (B1210297) or formic acid. nih.govresearchgate.net Detection is achieved using a mass spectrometer operating in positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM), which provides excellent specificity by monitoring characteristic mass-to-charge (m/z) transitions. researchgate.net

Table 1: Exemplary Chromatographic Conditions for the Analysis of Linezolid and its Impurities

Parameter HPLC Method for this compound google.comgoogle.com General LC-MS/MS Method for Linezolid nih.govresearchgate.net
Column Silica Column Reversed-Phase C18
Mobile Phase A 0.01M K₂HPO₄ : Methanol (80:20) Water with 0.1% Formic Acid
Mobile Phase B 0.01M K₂HPO₄ : Methanol (50:50) Acetonitrile with 0.1% Formic Acid
Elution Gradient Gradient or Isocratic
Flow Rate Not Specified ~0.6 mL/min
Detection UV at 254 nm Tandem Mass Spectrometry (MS/MS)

| Run Time | ~35 minutes | <15 minutes |

Analytical method validation is performed in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the method is reliable for its intended purpose. internationaljournalssrg.orgsynthinkchemicals.com Validation encompasses specificity, linearity, accuracy, and precision. nih.govnih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components is crucial. In HPLC-UV methods, specificity is demonstrated by separating the this compound peak from Linezolid and other potential impurities, as confirmed by the distinct relative retention time of 0.69. google.comgoogle.comblogspot.com For LC-MS/MS, specificity is further enhanced by monitoring unique precursor-to-product ion transitions.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. internationaljournalssrg.org For related compounds, calibration curves are typically established over a relevant concentration range. Validated methods for Linezolid show excellent linearity with correlation coefficients (r²) often exceeding 0.99. nih.govinternationaljournalssrg.orgnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision represents the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.govnih.gov Validated HPLC methods for Linezolid demonstrate high accuracy (often ranging from 97% to 112%) and high precision (with relative standard deviation values typically below 15%). nih.govnih.govnih.gov

Table 2: Typical Method Validation Parameters from Linezolid Assays Applicable to this compound

Parameter Reported Findings for Linezolid Methods
Linearity Range 0.5-40 µg/mL nih.gov; 25-25600 ng/mL nih.gov
Correlation Coefficient (r²) >0.999 nih.gov; 1.000 internationaljournalssrg.org
Precision (%RSD) <5% (Intra- and Inter-day) nih.gov; <8.90% (Intra- and Inter-day) nih.gov
Accuracy (% Recovery) 100.6% to 103.2% nih.gov; -4.76 to +5.20% (bias) nih.gov

| Limit of Quantification (LOQ) | 0.3 µg/mL nih.gov; 0.125 mg/L |

Application of this compound as a Reference Standard and Marker in Linezolid Quality Control

This compound is a critical reference standard used for the quality control of Linezolid. clearsynth.com Its primary application is in the identification and quantification of impurities during the manufacturing process and in the final pharmaceutical product. synthinkchemicals.comaquigenbio.com

As a reference marker, a well-characterized sample of this compound allows for:

Qualitative Analysis: The retention time of the this compound reference standard in an HPLC chromatogram is used to confirm the identity of the corresponding impurity peak in a Linezolid sample. google.comgoogle.com

Quantitative Analysis: By preparing a standard solution of known concentration, this compound is used to construct a calibration curve. This allows for the accurate determination of the amount of this specific impurity in a batch of Linezolid, ensuring that it does not exceed the safety limits established by regulatory authorities. google.comgoogle.com

The availability of pure, isolated this compound is essential for these applications, facilitating analytical method development, validation, and routine quality control testing for Abbreviated New Drug Applications (ANDA) and commercial production. clearsynth.comaquigenbio.comsynzeal.com

Spectroscopic Characterization of this compound (e.g., NMR, IR, Mass Spectrometry)

The definitive identification and structural confirmation of this compound are accomplished through a combination of spectroscopic techniques. Patent literature provides detailed characterization data for the isolated compound. google.comgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. The absence of fluorine coupling in the aromatic region of the ¹³C NMR spectrum is a key indicator for this compound. The chemical shifts confirm the arrangement of protons and carbon atoms in the molecule. google.comgoogle.com

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, electrospray ionization in positive mode (EI+) typically shows a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 319, which corresponds to its molecular formula C₁₆H₂₁N₃O₄. google.comgoogle.comblogspot.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands corresponding to N-H, C=O (from both the acetamide (B32628) and oxazolidinone groups), and C-H bonds. google.comgoogle.com

Table 3: Spectroscopic Data for the Characterization of this compound

Technique Instrument/Conditions Observed Data/Peaks google.comgoogle.comblogspot.com
¹H NMR 400 MHz, DMSO-d₆ δ (ppm): 1.83 (s), 3.04 (brt), 3.40 (t), 3.68 (m), 3.72 (brt), 4.04 (t), 4.67 (m), 6.95 (d), 7.37 (d), 8.21-8.23 (t)
¹³C NMR 100 MHz, DMSO-d₆ δ (ppm): 22.8, 41.9, 48.0, 49.2, 66.5, 71.7, 115.9, 119.9, 130.9, 148.0, 154.7, 170.0
Mass Spectrometry (MS) EI+ m/z: 319 [M+H]⁺

| Infrared (IR) Spectroscopy | KBr disc | ν (cm⁻¹): 3311, 2968, 2926, 2830, 1731, 1656, 1555, 1523 |

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Investigations

In Vitro Metabolic Stability Studies of Defluoro Linezolid (B1675486)

No studies detailing the in vitro metabolic stability of a compound specifically named Defluoro Linezolid have been identified.

Research on the parent compound, linezolid, indicates that its metabolism does not involve defluorination. Instead, it is slowly metabolized via oxidation of the morpholine (B109124) ring, a process that is not dependent on the cytochrome P450 (CYP) enzyme system. researchgate.net The primary metabolites are two inactive carboxylic acid products (PNU-142586 and PNU-142300). nih.govnih.gov In vitro studies using human liver microsomes show the formation of a hydroxylinezolid metabolite (M1), but the specific enzymes responsible have not been fully identified. researchgate.net

Absorption, Distribution, and Excretion Profiles in Preclinical Models

There is no available data describing the absorption, distribution, and excretion (ADME) of this compound in any preclinical models.

For context, preclinical ADME studies in mice, rats, and dogs for the parent compound, linezolid , show it is rapidly absorbed with high oral bioavailability (>70% in mice, >95% in rat and dog). nih.gov Linezolid exhibits limited protein binding (<35%) and distributes well into tissues, with a volume of distribution approximately equal to total body water. nih.gov Elimination occurs mainly through renal excretion of the parent drug and its two major oxidized metabolites. nih.gov

Pharmacodynamic Modeling of this compound Activity in In Vitro Systems and Non-Human Models

No pharmacodynamic models for this compound activity have been described in the scientific literature.

Pharmacodynamic studies of linezolid in in vitro and animal infection models have established that the percentage of the dosing interval during which the drug concentration exceeds the Minimum Inhibitory Concentration (%T > MIC) is the key parameter predicting its bacteriostatic effect. nih.gov In animal models, a %T > MIC of 40% is associated with a bacteriostatic outcome against staphylococci and pneumococci. nih.gov Various in vitro dynamic models, such as hollow-fiber infection models, have been used to simulate human pharmacokinetic profiles and study the effect of linezolid against pathogens like Staphylococcus aureus and Enterococcus faecalis. nih.govfrontiersin.org

Exploration of Alternative Biological Activities and Applications of Defluoro Linezolid

Exploration of Other Non-Antimicrobial Biological Activities of Defluoro Linezolid (B1675486) Derivatives

While the herbicidal activity of Defluoro Linezolid has been a primary focus of non-antimicrobial research, the broader class of 2-oxazolidinones has been reported to exhibit a variety of other biological activities. These include potential applications as anti-inflammatory, antiviral, and antitumor agents. However, specific studies focusing on this compound derivatives for these other non-antimicrobial activities are not extensively documented in the current scientific literature. The known biological profile of this compound is predominantly centered on its antibacterial and, more recently, its herbicidal properties. Further research is needed to fully explore the potential of this compound and its derivatives in other therapeutic or agrochemical areas.

Future Research Directions and Translational Potential

Strategies for Developing Novel Defluoro Linezolid-Based Antimicrobials with Improved Profiles

Currently, there is no direct research focused on using Defluoro Linezolid (B1675486) as a base for developing new antimicrobials. Scientific literature indicates that the fluorine atom on the phenyl ring of Linezolid is considered essential for its potent antibacterial activity. mdpi.comnih.gov Structure-activity relationship (SAR) analyses of Linezolid have consistently shown that this fluorine atom, along with the morpholine (B109124) group and the S-configuration, is crucial for its efficacy. mdpi.com

Research into new oxazolidinone antibiotics has therefore concentrated on modifying other parts of the Linezolid structure, rather than removing the vital fluorine atom. Key strategies include:

C/D-Ring Isosteric Replacements: Replacing the morpholine C-ring with structures like tetrazolylpyridine, dihydropyridone, or 1,2,3-triazolyl-linked phenyl groups. These modifications can lead to stronger antibacterial activity and improved safety profiles. mdpi.com

Side Chain Modifications: Altering the C-5 side chain of the oxazolidinone core is another approach to enhance efficacy and overcome resistance. researchgate.net

Enhanced Ribosomal Binding: Newer oxazolidinones, such as those in the Rχ-01 family, were developed to have a greater affinity for the bacterial ribosome, providing more potent activity, including against linezolid-resistant strains. nih.gov

Promising next-generation oxazolidinones like Tedizolid and Radezolid incorporate different structural modifications to improve upon Linezolid's profile, but they retain the critical fluorine atom or feature bioisosteric replacements that preserve its function. mdpi.comnih.gov Any future development of antimicrobials from a this compound base would first need to identify compensatory structural modifications that could overcome the significant loss of activity expected from the fluorine atom's absence.

Approaches to Overcome Emerging Linezolid Resistance Utilizing Defluoro Derivatives

There is no current research indicating that defluoro derivatives are being utilized to overcome Linezolid resistance. The primary mechanisms of Linezolid resistance involve mutations in the 23S rRNA gene (e.g., G2576T mutation) and ribosomal proteins (uL3 and uL4), or the acquisition of the cfr gene, which methylates the antibiotic's binding site on the ribosome. nih.govdovepress.comfrontiersin.orgfrontiersin.org

Strategies to combat this resistance have focused on developing new oxazolidinone derivatives that can effectively bind to the altered ribosomal targets. For instance:

Tedizolid: This next-generation oxazolidinone features a modified side chain and a tetrazole ring, which allows it to maintain activity against some linezolid-resistant strains, including those carrying the cfr gene. mdpi.com

Radezolid (RX-1741): This compound has shown enhanced activity against resistant pathogens. nih.gov

Rχ-01 Family: These compounds were computationally designed for a higher binding affinity to the ribosome, showing greater intrinsic activity against linezolid-resistant isolates. nih.gov

Given that the fluorine atom is a key component for Linezolid's binding and activity, a defluoro derivative would likely be less effective, not more, against resistant strains. mdpi.com Overcoming resistance requires enhancing the molecule's interaction with the ribosome, a goal that appears contrary to removing an element known to be important for that interaction.

Synergy Studies of this compound with Existing and Emerging Antimicrobial Agents

No synergy studies involving this compound have been reported in the reviewed scientific literature. Research in this area has exclusively focused on Linezolid itself. Combination therapy with Linezolid is explored to enhance efficacy, broaden the spectrum of activity, and prevent the emergence of resistance. researchgate.netnih.gov

In vitro studies have shown that Linezolid's interaction with other antimicrobials is most often indifferent, with synergy being relatively uncommon. nih.gov However, specific combinations have demonstrated synergistic or additive effects against various pathogens.

Table 1: Summary of In Vitro Synergy Studies with Linezolid

Combination AgentTarget Organism(s)Observed EffectReference
FosfomycinEnterococcus spp., MRSASynergy/Additivity researchgate.netfrontiersin.org
Rifampincfr-positive MRSASynergy researchgate.net
ImipenemLinezolid-resistant Staphylococcus aureus and S. epidermidisSynergy nih.govnih.gov
DoripenemLinezolid-resistant S. epidermidisSynergy nih.gov
PlazomicinStaphylococcal isolatesSynergy/Partial Synergy nih.gov
AmikacinMRSAAdditive Effect researchgate.net
GentamicinStaphylococcal isolatesPartial Synergy nih.gov
Vancomycin (B549263)Staphylococcus aureus (GISA)Lower activity than vancomycin alone in time-kill studies, but comparable efficacy in an animal model. nih.gov

Future research could hypothetically explore the synergistic potential of this compound derivatives, but this would only be logical if a derivative with significant intrinsic antimicrobial activity is first developed.

Broader Potential Applications of this compound Beyond Traditional Antimicrobial Therapy

There is no research available on the non-antimicrobial applications of this compound. However, its parent compound, Linezolid, has been shown to possess immunomodulatory effects, suggesting a potential area of investigation for its derivatives. nih.gov

Studies have reported that Linezolid can:

Reduce Inflammatory Response: Linezolid has been observed to suppress the production and secretion of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov This anti-inflammatory effect may contribute to better clinical outcomes in infections like pneumonia by mitigating excessive inflammation-induced tissue damage. nih.gov

Modulate Immune Cell Function: In vitro evidence suggests Linezolid can suppress the phagocytic ability of immune cells under certain conditions. nih.gov

These immunomodulatory properties open up the possibility that oxazolidinone-class compounds could be explored for non-infectious inflammatory conditions. Furthermore, Linezolid has been evaluated for treating complex infections like multidrug-resistant tuberculosis, where modulating the host immune response is also a critical aspect of treatment. nih.govannlabmed.org

Whether a defluoro- derivative of Linezolid would retain, lose, or have altered immunomodulatory properties is unknown. This remains a purely speculative area for future research, contingent on the synthesis and characterization of such compounds for any biological activity.

Q & A

Q. How can Defluoro Linezolid be accurately detected and quantified in in vitro pharmacokinetic/pharmacodynamic (PK/PD) models?

Methodological Answer: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a validated method for quantifying this compound. Key parameters include:

  • Mobile phase : 40% methanol and 60% pH 7 phosphate buffer for optimal peak separation .
  • Calibration curves : Linear ranges (e.g., 2.0–12.0 µg/mL) with equations like y = 0.0327x + 0.0393 (R² = 1) ensure precision .
  • Lower limit of quantification (LLOQ) : 0.125 mg/L, sufficient to monitor concentrations below the minimum inhibitory concentration (MIC) . Validate the method using stability tests (e.g., long-term storage at −20°C) and specificity checks to avoid interference from metabolites .

Q. What resistance mechanisms are associated with this compound in Gram-positive pathogens?

Methodological Answer: Resistance is often linked to mutations in ribosomal targets or acquisition of cfr and optrA genes, which methylate 23S rRNA or confer efflux pump activity. To identify these mechanisms:

  • Perform whole-genome sequencing on resistant isolates to detect cfr and optrA .
  • Use antimicrobial susceptibility testing (AST) with gradient concentration strips to determine MIC shifts (e.g., MIC ≥8 µg/mL indicates resistance) .
  • Validate resistance stability via serial passage experiments in sub-MIC drug concentrations .

Q. How should PK/PD models be designed to evaluate this compound efficacy against resistant strains?

Methodological Answer:

  • In vitro dynamic models : Simulate human pharmacokinetics (e.g., half-life, protein binding) using hollow-fiber systems to track bacterial kill curves and resistance emergence .
  • PK/PD targets : Calculate free drug AUC/MIC ratios; targets >80–120 correlate with efficacy in in vivo models .
  • Real-time monitoring : Use automated sampling to measure drug concentrations and bacterial load simultaneously .

Advanced Research Questions

Q. How can dosing strategies for this compound be optimized to suppress resistance while minimizing toxicity?

Methodological Answer:

  • Monte Carlo simulations : Model 10,000 virtual patients to identify dosing regimens achieving ≥90% probability of target attainment (PTA) for AUC/MIC .
  • Therapeutic drug monitoring (TDM) : Adjust doses based on serum trough concentrations (target: 2–8 mg/L) to avoid myelosuppression or neuropathy .
  • Combination therapy : Pair with synergistic agents (e.g., β-lactams) to reduce selective pressure for resistance .

Q. What experimental approaches mitigate long-term toxicity of this compound in chronic infections?

Methodological Answer:

  • Vitamin B6 co-administration : Use 50–100 mg/day to reduce hematologic toxicity (e.g., thrombocytopenia) without altering efficacy .
  • Adverse event signal mining : Apply disproportionality analysis (e.g., reporting odds ratios) to FAERS database data to identify rare toxicities (e.g., hyponatremia) .
  • Dose reduction protocols : For patients with renal/hepatic impairment, use population PK models to individualize regimens .

Q. How can analytical methods distinguish this compound from its metabolites in stability studies?

Methodological Answer:

  • Chromatographic separation : Use C18 columns with isocratic elution to resolve this compound from metabolites (e.g., linezolid N-oxide) .
  • Mass spectrometry (LC-MS/MS) : Confirm identity via fragmentation patterns (e.g., m/z transitions specific to the defluoro modification) .
  • Forced degradation studies : Expose the drug to heat, light, and pH extremes to validate method robustness .

Q. How should contradictory clinical trial data on this compound efficacy be reconciled?

Methodological Answer:

  • Stratified analysis : Subgroup patients by infection type (e.g., pulmonary vs. bloodstream) to isolate confounding variables .
  • Covariate adjustment : Use multivariate regression to control for factors like renal function or concurrent P-glycoprotein inhibitors .
  • Sensitivity analysis : Re-analyze data using alternative endpoints (e.g., microbiological vs. clinical cure) to assess robustness .

Q. What methodologies assess the impact of drug interactions on this compound pharmacokinetics?

Methodological Answer:

  • Retrospective cohort studies : Compare plasma concentrations in patients co-administered P-glycoprotein inhibitors (e.g., verapamil) vs. controls .
  • Mechanistic PK modeling : Incorporate transporter inhibition constants (e.g., Ki for P-gp) into Simcyp simulations to predict interaction magnitude .

Q. How can population pharmacokinetics (PPK) models guide this compound dosing in critically ill patients?

Methodological Answer:

  • Nonlinear mixed-effects modeling (NONMEM) : Fit sparse TDM data to estimate interindividual variability in clearance and volume of distribution .
  • Bootstrap validation : Resample datasets 1,000 times to confirm model robustness .
  • Covariate analysis : Identify predictors (e.g., albumin levels, SOFA score) for Bayesian dose adaptation .

Q. What comparative efficacy frameworks evaluate this compound against other oxazolidinones in multidrug-resistant tuberculosis (MDR-TB)?

Methodological Answer:

  • Network meta-analysis : Pool data from observational studies to compare culture conversion rates vs. bedaquiline or pretomanid .
  • Time-to-event analysis : Use Kaplan-Meier curves to assess time to sputum smear negativity in MDR-TB cohorts .
  • Safety-adjusted efficacy : Rank treatments by composite endpoints balancing cure rates and discontinuation due to toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Defluoro Linezolid
Reactant of Route 2
Reactant of Route 2
Defluoro Linezolid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.